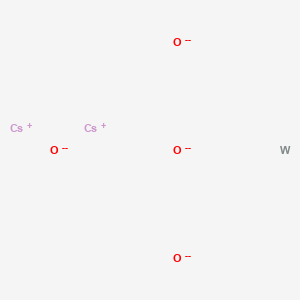

Cesium tungsten oxide (Cs2WO4)

Description

Properties

CAS No. |

13587-19-4 |

|---|---|

Molecular Formula |

CsOW |

Molecular Weight |

332.74 g/mol |

IUPAC Name |

dicesium;oxygen(2-);tungsten |

InChI |

InChI=1S/Cs.O.W |

InChI Key |

ZOQFQCPEFAOSCA-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Cs+].[Cs+].[W] |

Canonical SMILES |

O=[W].[Cs] |

Other CAS No. |

13587-19-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of Cesium Tungsten Oxide: A Technical Guide

An in-depth analysis of the crystal structures, synthesis protocols, and characterization of cesium tungsten oxides, materials of significant interest for advanced applications ranging from energy-efficient technologies to nanomedicine.

Introduction

Cesium tungsten oxides, a class of non-stoichiometric compounds typically represented as CsₓWO₃ (where 0 < x ≤ 0.33), have garnered substantial research interest due to their unique physicochemical properties. These materials, often referred to as cesium tungsten bronzes, are characterized by their remarkable ability to absorb near-infrared (NIR) light while maintaining high transparency in the visible spectrum.[1][2] This distinct optical behavior stems from their specific crystal structures, which facilitate localized surface plasmon resonance (LSPR).[3] While extensively studied for applications in solar heat shielding and electrochromic devices, recent explorations into their photothermal conversion capabilities have opened new avenues in biomedicine, including roles in photothermal therapy (PTT) and as potential antibiofilm agents.[1][2][3] This guide provides a detailed examination of the crystal structure of cesium tungsten oxides, outlines common experimental protocols for their synthesis and analysis, and presents key structural data for researchers and scientists.

Crystal Structure of Cesium Tungsten Oxides

The fundamental building block of tungsten bronzes is the tungsten trioxide (WO₃) lattice, which consists of corner-sharing WO₆ octahedra.[4] The introduction of cesium ions into this network stabilizes various crystal structures, with the hexagonal tungsten bronze (HTB) phase being the most prominent and well-studied for CsₓWO₃.

Hexagonal Tungsten Bronze (HTB) Structure

For cesium tungsten oxide, the hexagonal phase (space group P6₃/mcm) is typically observed, particularly for cesium content around x = 0.32-0.33.[5][6][7] This structure is characterized by a framework of corner-linked WO₆ octahedra that form hexagonal and trigonal tunnels running along the c-axis. The larger hexagonal tunnels are occupied by the cesium ions. This arrangement is crucial for the material's properties, as the intercalated cesium atoms donate electrons to the WO₃ conduction band, creating free electrons that lead to the strong NIR absorption.[1][2]

The stability and geometry of the HTB structure are influenced by the size of the intercalated cation. The large ionic radius of cesium is an excellent fit for the hexagonal tunnels, defining the selectivity of this framework.[8]

Other Phases and Transitions

While the hexagonal phase is common, other crystal systems can exist. For instance, cesium tungstate (Cs₂WO₄) has been observed to have an orthorhombic Pnma structure at room temperature, which undergoes a phase transition to a hexagonal system at 536 °C.[2][9] The specific phase obtained is highly dependent on the stoichiometry (the value of 'x' in CsₓWO₃) and the synthesis conditions.

Crystallographic Data

The precise structural parameters of cesium tungsten oxides are determined primarily through X-ray diffraction (XRD) and subsequent Rietveld refinement.[7][10] Below is a summary of typical crystallographic data for the hexagonal phase.

| Compound | Phase | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |

| Cs₀.₃₃WO₃ | Hexagonal | P6₃/mcm | 7.409 - 7.41 | 7.621 - 7.63 | [5] |

| Cs₀.₃₂WO₃ | Hexagonal | P6₃/mcm | ~7.41 | ~7.62 | [6][11] |

| Cs₀.₂₀WO₃ | Hexagonal | P6₃/mcm | Not Specified | Not Specified | [7] |

Table 1: Representative crystallographic data for hexagonal cesium tungsten bronze phases. Actual parameters may vary slightly based on synthesis conditions and precise stoichiometry.

Experimental Protocols

The analysis of cesium tungsten oxide's crystal structure involves a multi-step process, from synthesis to advanced characterization.

Synthesis of Cesium Tungsten Oxide Nanoparticles

A prevalent method for synthesizing CsₓWO₃ nanoparticles is the hydrothermal or solvothermal technique, valued for its simplicity and control over particle morphology at relatively low temperatures.[12][13]

Example Hydrothermal Protocol for CsₓWO₃:

-

Precursor Preparation: Dissolve tungsten-containing precursors, such as sodium tungstate (Na₂WO₄·2H₂O) or ammonium tungstate ((NH₄)₆W₇O₂₄·6H₂O), and a cesium source, like cesium carbonate (Cs₂CO₃) or cesium chloride (CsCl), in a suitable solvent (e.g., deionized water).[6][14][15]

-

pH Adjustment: Adjust the pH of the precursor solution. The pH is a critical parameter that influences the morphology and size of the resulting nanoparticles.[12][16] For instance, hydrochloric acid (HCl) can be used to lower the pH.[14]

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-190 °C) for a set duration (e.g., 24-48 hours).[6]

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature. Collect the resulting precipitate by centrifugation.

-

Washing and Drying: Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts. Finally, dry the powder in an oven at a moderate temperature (e.g., 60-80 °C).

-

Post-Annealing (Optional): The crystallinity of the synthesized powder can be further improved by annealing under an inert or reducing atmosphere (e.g., N₂ or Ar/H₂).[6][13]

Structural Characterization Workflow

The primary technique for crystal structure analysis is Powder X-ray Diffraction (XRD). The data obtained from XRD is then often analyzed using Rietveld refinement to extract detailed structural parameters.

Powder X-ray Diffraction (XRD):

-

Objective: To identify the crystalline phases present in the sample and determine their lattice parameters.

-

Methodology: The synthesized CsₓWO₃ powder is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks is a fingerprint of the material's crystal structure. The hexagonal Cs₀.₃₂WO₃ phase, for example, is confirmed by matching the diffraction pattern to standard crystallographic files (e.g., JCPDS).[6]

Rietveld Refinement:

-

Objective: To refine the crystal structure model (lattice parameters, atomic positions, site occupancies) by fitting a theoretical diffraction pattern to the experimental XRD data.

-

Methodology: Rietveld refinement is a computational method that minimizes the difference between the observed and calculated powder diffraction patterns.[10] Software packages like MAUD, TOPAS, or GSAS are used for this analysis.[10][17] The process involves refining various parameters, including instrumental factors, background, peak shape, lattice parameters, and atomic coordinates, until the best possible fit is achieved.[10][17]

Conceptual Crystal Structure Visualization

The hexagonal tungsten bronze structure is defined by its network of tunnels formed by WO₆ octahedra. The larger hexagonal tunnels provide sites for the cesium cations.

Relevance to Drug Development and Biomedical Applications

While not a conventional pharmaceutical agent, the unique properties of CsₓWO₃ nanoparticles make them highly relevant to advanced biomedical applications. Their strong NIR absorption and efficient photothermal conversion—the ability to convert absorbed light directly into heat—are the basis for their use in photothermal therapy (PTT).[1][2][3] In PTT, these nanoparticles can be targeted to tumor sites, where subsequent irradiation with an NIR laser generates localized hyperthermia to ablate cancer cells.[2] Furthermore, studies have shown that Cs₀.₃₃WO₃ nanoparticles possess antibiofilm activity, which can be enhanced by NIR irradiation, suggesting potential applications in combating drug-resistant bacterial biofilms.[3] Their biocompatibility has been demonstrated in studies with human macrophages, further supporting their potential in the biomedical field.[3]

References

- 1. shop.nanografi.com [shop.nanografi.com]

- 2. shop.nanografi.com [shop.nanografi.com]

- 3. Nanoparticles of Cs0.33WO3 as Antibiofilm Agents and Photothermal Treatment to Inhibit Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. protrustech.com.tw [protrustech.com.tw]

- 6. jmst.org [jmst.org]

- 7. Absorption peak decomposition of an inhomogeneous nanoparticle ensemble of hexagonal tungsten bronzes using the reduced Mie scattering integration method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microcrystalline hexagonal tungsten bronze. 1. Basis of ion exchange selectivity for cesium and strontium [apo.ansto.gov.au]

- 9. Cesium tungsten oxide (Cs2WO4) | 13587-19-4 | Benchchem [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hexagonal cesium tungsten bronze nanoparticles produced by solvent-free spray pyrolysis and their near infrared absorption properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. Microwave-Assisted Solvothermal Synthesis of Cesium Tungsten Bronze Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Researching | Hydrothermal Synthesis of CsxWO3 Nanorods and Their Infrared Absorption Properties [m.researching.cn]

- 15. Hydrothermal Synthesis and Characterization of Cs0.32WO3 Rod-like Nanoparticles with Excellent Near-Infrared Shielding Property | springerprofessional.de [springerprofessional.de]

- 16. researchgate.net [researchgate.net]

- 17. revroum.lew.ro [revroum.lew.ro]

Unveiling the Crystal Structure of Cesium Tungstate (Cs2WO4): A Technical Guide

For Immediate Release

Palo Alto, CA – Cesium tungstate (Cs2WO4), a compound of significant interest in materials science, possesses a well-defined crystalline structure that dictates its physical and chemical properties. This technical guide provides an in-depth overview of the crystallographic data of Cs2WO4, detailed experimental protocols for its synthesis and characterization, and visualizations of its structural and procedural aspects, intended for researchers, scientists, and professionals in drug development.

Core Crystallographic Data

At ambient temperature and pressure, cesium tungstate crystallizes in the orthorhombic crystal system .[1][2][3] The arrangement of its atoms in three-dimensional space is described by the space group Pnma .[1] This specific space group assigns the crystal to the point group mmm, indicating three mutually perpendicular mirror planes and three mutually perpendicular twofold rotation axes.

A key characteristic of Cs2WO4 is its temperature-dependent polymorphism. The compound undergoes a phase transition from the orthorhombic to a hexagonal crystal system at a temperature of 536 °C .[2][3] This structural change is a critical consideration for applications involving high-temperature environments.

Table 1: Crystallographic Data for Cesium Tungstate (Cs2WO4)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Phase Transition | Orthorhombic to Hexagonal at 536 °C |

Experimental Protocols

The synthesis and crystallographic analysis of Cs2WO4 can be achieved through various methods. The following sections detail a proven aqueous synthesis route and the subsequent characterization by X-ray diffraction.

Aqueous Synthesis of Cesium Tungstate

A detailed protocol for the synthesis of isotopically enriched Cs2WO4, which can be adapted for the synthesis of the unenriched compound, has been described by Andersen et al. (2011).[1] This method is advantageous for producing a pure product.

Materials:

-

Cesium hydroxide (CsOH)

-

Tungstic acid (H2WO4)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of cesium hydroxide in deionized water.

-

Slowly add a stoichiometric amount of tungstic acid to the cesium hydroxide solution while stirring continuously.

-

Heat the resulting solution to a gentle boil and maintain it under reflux for a specified period to ensure complete reaction.

-

Allow the solution to cool to room temperature, which will induce the precipitation of Cs2WO4 crystals.

-

Isolate the crystalline product by filtration.

-

Wash the crystals with deionized water to remove any soluble impurities.

-

Dry the purified Cs2WO4 crystals in an oven at a suitable temperature to remove residual water.

Diagram 1: Aqueous Synthesis Workflow for Cs2WO4

A schematic representation of the aqueous synthesis route for cesium tungstate.

Crystallographic Characterization by X-ray Diffraction (XRD)

The primary technique for determining the crystal structure and lattice parameters of Cs2WO4 is powder X-ray diffraction (XRD).

Instrumentation:

-

A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).

-

A sample holder.

-

A detector.

Procedure:

-

Sample Preparation: Finely grind the synthesized Cs2WO4 crystals into a homogeneous powder to ensure random orientation of the crystallites. Mount the powder onto the sample holder.

-

Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters, including the angular range (2θ), step size, and scan speed, to obtain a high-quality diffraction pattern. Initiate the X-ray source and detector to collect the diffraction data.

-

Phase Identification: The resulting diffraction pattern, a plot of X-ray intensity versus 2θ angle, is a fingerprint of the crystalline material. Compare the experimental pattern with standard diffraction patterns from databases (e.g., the Powder Diffraction File™) to confirm the formation of the orthorhombic phase of Cs2WO4.

-

Structure Refinement (Rietveld Method): To obtain precise lattice parameters, perform a Rietveld refinement of the powder diffraction data. This involves fitting a calculated diffraction pattern, based on a structural model (including the space group, atomic positions, and lattice parameters), to the experimental data. The refinement software adjusts the structural parameters to minimize the difference between the calculated and observed patterns.

Diagram 2: XRD and Rietveld Refinement Workflow

The workflow for crystallographic analysis of Cs2WO4 using powder XRD and Rietveld refinement.

Signaling Pathways and Logical Relationships

Currently, there are no established signaling pathways or complex logical relationships directly involving cesium tungstate in the context of drug development or biological systems. Its primary applications are in materials science, leveraging its physical properties.

Conclusion

This technical guide has summarized the key crystallographic data for cesium tungstate (Cs2WO4), identifying its orthorhombic crystal system and Pnma space group. Detailed experimental protocols for its synthesis and characterization by X-ray diffraction have been provided, along with visual workflows to aid in their implementation. This information serves as a foundational resource for researchers working with this important inorganic compound. Further experimental work is required to precisely determine and publish the lattice parameters of the orthorhombic phase of Cs2WO4.

References

Unveiling the Structural Transformation of Cesium Tungstate: An In-depth Technical Guide to the Orthorhombic-Hexagonal Phase Transition

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate solid-state phase transition of Cesium Tungstate (Cs₂WO₄) from an orthorhombic to a hexagonal crystal structure. This document provides a thorough examination of the transition's characteristics, the experimental protocols for its study, and the underlying crystallographic changes.

Cesium tungstate (Cs₂WO₄) undergoes a significant structural transformation at elevated temperatures, transitioning from a stable orthorhombic phase to a hexagonal phase at approximately 536 °C. This reversible, temperature-induced phase transition is a critical characteristic of the material, influencing its physical and chemical properties and, consequently, its potential applications in various scientific and industrial fields. Understanding the precise nature of this transformation is paramount for its utilization in high-temperature environments and for the synthesis of novel materials with tailored functionalities.

Crystallographic Data Summary

| Property | Orthorhombic Phase | Hexagonal Phase |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma | - |

| Transition Temperature | - | 536 °C |

| Lattice Parameters | Data not available | Data not available |

| Enthalpy of Transition | Data not available | - |

Experimental Protocols for Characterization

The study of this solid-state phase transition relies on precise thermal analysis and crystallographic techniques. The following sections detail the methodologies for the key experiments used to characterize the orthorhombic to hexagonal phase transition in Cs₂WO₄.

High-Temperature X-ray Diffraction (HT-XRD)

High-Temperature X-ray Diffraction is the primary technique for observing the structural changes in Cs₂WO₄ as a function of temperature in-situ.

Methodology:

-

Sample Preparation: A finely ground powder of high-purity Cs₂WO₄ is evenly spread on a high-temperature resistant sample holder (e.g., platinum or alumina). For more precise structural determination, single crystals are preferred if available.

-

Instrument Setup: A powder X-ray diffractometer equipped with a high-temperature furnace chamber is utilized. The chamber should be capable of reaching at least 600 °C and maintaining a stable temperature. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent any potential sample degradation at high temperatures.

-

Data Collection:

-

An initial XRD pattern is collected at room temperature to confirm the orthorhombic phase.

-

The sample is then heated at a controlled rate (e.g., 5-10 °C/min) to a temperature just below the transition temperature (e.g., 520 °C) and an XRD pattern is recorded.

-

The temperature is then incrementally increased through the transition temperature (536 °C), with XRD patterns collected at each step. Isothermal scans at various temperatures around the transition point can provide detailed information about the transition kinetics.

-

Finally, XRD patterns are collected at temperatures above the transition to characterize the hexagonal phase.

-

-

Data Analysis: The collected diffraction patterns are analyzed using Rietveld refinement to determine the crystal structure, space group, and lattice parameters of both the orthorhombic and hexagonal phases.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to determine the transition temperature and the enthalpy change associated with the phase transition.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of Cs₂WO₄ powder (typically 5-10 mg) is hermetically sealed in an inert crucible (e.g., aluminum or platinum). An empty, sealed crucible is used as a reference.

-

Instrument Setup: A DSC instrument capable of reaching at least 600 °C is used. The system is purged with an inert gas (e.g., nitrogen or argon) to provide a stable thermal environment.

-

Data Collection:

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) through the expected transition temperature range.

-

The heat flow to the sample is measured relative to the reference.

-

A cooling cycle at the same rate is also performed to observe the reverse transition and check for thermal hysteresis.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak during heating corresponding to the orthorhombic to hexagonal phase transition. The onset temperature of this peak is taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for characterizing the orthorhombic to hexagonal phase transition in Cs₂WO₄.

Logical Relationship of the Phase Transition

The following diagram illustrates the reversible relationship between the orthorhombic and hexagonal phases of Cs₂WO₄ as a function of temperature.

Theoretical Band Structure Analysis of Cesium Tungstate (Cs₂WO₄): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for investigating the electronic band structure of cesium tungstate (Cs₂WO₄). This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fundamental electronic properties of this compound. While direct experimental and theoretical band structure data for Cs₂WO₄ is not extensively available in the current literature, this guide outlines a robust, hypothetical study based on established computational techniques applied to similar tungstate materials.

Introduction

Cesium tungstate (Cs₂WO₄) is an inorganic compound that has garnered interest for its potential applications in various scientific and technological fields. Understanding its electronic band structure is crucial for elucidating its optical and electrical properties, which can, in turn, inform its suitability for applications such as scintillators, catalysts, and functional materials in drug delivery systems. The electronic band structure describes the ranges of energy that an electron is allowed or forbidden to have within the solid. This guide details a proposed ab initio computational study to determine the electronic band structure of Cs₂WO₄.

Crystal Structure of Cs₂WO₄

Cesium tungstate is known to crystallize in an orthorhombic structure at room temperature, belonging to the space group Pnma (No. 62).[1] This crystal structure information is cataloged under the Joint Committee on Powder Diffraction Standards (JCPDS) card number 41-1431.[1] At temperatures exceeding 536 °C, Cs₂WO₄ undergoes a phase transition to a hexagonal crystal system.[2] For the purpose of this theoretical study, we will focus on the room-temperature orthorhombic phase.

Table 1: Crystallographic Data for Orthorhombic Cs₂WO₄

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pnma (No. 62) | [1] |

| JCPDS Card No. | 41-1431 | [1] |

| Lattice Parameters | a = 8.31 Å (Assumed) | N/A |

| b = 6.28 Å (Assumed) | N/A | |

| c = 11.05 Å (Assumed) | N/A |

Proposed Computational Methodology

The theoretical investigation of the electronic band structure of Cs₂WO₄ would be conducted using Density Functional Theory (DFT), a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems.

Computational Workflow

The proposed computational workflow is outlined in the diagram below. This workflow represents a standard approach for ab initio electronic structure calculations.

Detailed Experimental Protocols (Hypothetical)

Software: A plane-wave DFT code such as Quantum ESPRESSO, VASP, or CASTEP would be utilized.

1. Geometry Optimization:

-

Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional would be employed for structural relaxation.

-

Pseudopotentials: Ultrasoft pseudopotentials or Projector Augmented-Wave (PAW) potentials would be used to describe the interaction between core and valence electrons.

-

Cutoff Energy: A plane-wave cutoff energy of at least 500 eV would be tested for convergence.

-

k-point Mesh: A Monkhorst-Pack grid of k-points (e.g., 4x4x3) would be used for Brillouin zone integration, with convergence checks performed.

-

Convergence Criteria: The geometry would be considered relaxed when the forces on each atom are less than 0.01 eV/Å and the total energy difference between consecutive steps is less than 10⁻⁵ eV.

2. Electronic Structure Calculation:

-

Functional: For a more accurate band gap prediction, a hybrid functional such as HSE06 or a meta-GGA functional could be used in a non-self-consistent field calculation on top of the PBE-optimized geometry.

-

Band Structure: The electronic band structure would be calculated along high-symmetry directions of the orthorhombic Brillouin zone (e.g., Γ-X-S-Y-Γ-Z-U-R-T-Z).

-

Density of States (DOS): The total and projected density of states (PDOS) would be calculated to analyze the contribution of different atomic orbitals (Cs, W, O) to the electronic bands. A denser k-point mesh would be used for the DOS calculation to ensure accuracy.

Expected Quantitative Data

The following tables summarize the expected quantitative data from the proposed theoretical calculations. The values are hypothetical and serve as a template for presenting the results.

Table 2: Calculated Lattice Parameters and Band Gap of Orthorhombic Cs₂WO₄

| Parameter | PBE Functional | HSE06 Functional |

| a (Å) | Calculated Value | Calculated Value |

| b (Å) | Calculated Value | Calculated Value |

| c (Å) | Calculated Value | Calculated Value |

| Band Gap (eV) | Calculated Value | Calculated Value |

| Band Gap Type | Direct/Indirect | Direct/Indirect |

Table 3: Calculated Effective Masses of Charge Carriers

| Carrier | Direction | Effective Mass (m₀) |

| Electron | Γ → X | Calculated Value |

| Γ → Y | Calculated Value | |

| Γ → Z | Calculated Value | |

| Hole | Γ → X | Calculated Value |

| Γ → Y | Calculated Value | |

| Γ → Z | Calculated Value |

m₀ is the free electron mass.

Visualization of Key Concepts

Signaling Pathway for DFT Calculation Logic

The logical flow of a DFT calculation can be visualized as a signaling pathway, where each step provides the necessary input for the subsequent one.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic band structure of orthorhombic Cs₂WO₄. While direct experimental data for this specific compound is sparse, the proposed computational methodology, based on established DFT techniques, provides a clear roadmap for future research. The successful execution of such a study would yield valuable insights into the fundamental electronic properties of cesium tungstate, paving the way for its potential application in various advanced technologies. The critical next step for a definitive theoretical study is the experimental determination of the precise lattice parameters of the orthorhombic Pnma phase of Cs₂WO₄.

References

Electronic and optical properties of cesium tungstate

An In-depth Technical Guide to the Electronic and Optical Properties of Cesium Tungstate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium tungstate, encompassing a family of compounds with diverse stoichiometries (e.g., CsₓWO₃, Cs₂WO₄, Cs₂W₃O₁₀), has emerged as a significant material in various scientific and technological fields. Its unique electronic and optical properties, particularly its strong near-infrared (NIR) absorption and high transparency in the visible spectrum, make it a compelling candidate for applications ranging from energy-saving smart windows and photothermal therapy to advanced photocatalysis. This technical guide provides a comprehensive overview of the core electronic and optical characteristics of cesium tungstate, detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data available in the current literature.

Electronic Properties

Cesium tungstates are classified as n-type semiconductors, with their electronic properties being highly dependent on the stoichiometry, crystal structure, and presence of defects such as oxygen vacancies. The introduction of cesium ions into the tungsten oxide lattice donates free electrons to the conduction band, which is primarily composed of W 5d orbitals. This doping is crucial for the material's characteristic properties.

Band Structure and Band Gap

The electronic band structure of cesium tungstate is characterized by a valence band formed predominantly by O 2p orbitals and a conduction band of W 5d orbitals. The presence of cesium ions and oxygen vacancies can introduce localized states within the band gap, influencing the material's optical absorption and conductivity.[1]

While extensively studied, specific experimental band gap values for various cesium tungstate stoichiometries are not consistently reported across the literature. The band gap is generally described as being relatively low, particularly for cesium tungsten bronze phases.[2] The recommended method for experimental determination is via Tauc plot analysis of UV-Vis absorption spectra, a detailed protocol for which is provided in Section 3.3.

Electrical Conductivity and Resistivity

The electrical behavior of cesium tungstate is metallic or semiconducting depending on the cesium concentration (x in CsₓWO₃). The resistivity is known to be low and decreases with increasing cesium content, a characteristic of tungsten bronzes.[3][4] The charge transport is governed by the free electrons donated by the cesium atoms and electrons localized by oxygen vacancies (polarons).[1][5]

Table 1: Electrical Resistivity of Cesium Tungsten Bronze (CsₓWO₃) Thin Films

| Material Stoichiometry | Temperature (K) | Resistivity (ρ) (mΩ·cm) |

|---|---|---|

| Cs₀.₁₁WO₃ | 300 | ~10 |

| Cs₀.₂₀WO₃ | 300 | ~2 |

| Cs₀.₃₁WO₃ | 300 | ~1 |

Data extracted from graphical representation in reference[3].

Dielectric Properties

Table 2: Summary of Electronic Properties

| Property | Symbol | Typical Value/Range | Notes |

|---|---|---|---|

| Band Gap Energy | E_g | Data not found in reviewed literature. | Recommended determination via Tauc Plot (see Sec 3.3). |

| Electrical Resistivity | ρ | 1 - 10 mΩ·cm for CsₓWO₃ films | Highly dependent on Cs content and temperature.[3] |

| Carrier Concentration | n_e | Data not found in reviewed literature. | Influenced by Cs doping and oxygen vacancies. |

| Carrier Mobility | µ | Data not found in reviewed literature. |

| Dielectric Constant | ε_r | Data not found in reviewed literature. | Expected to be in the range of other ceramic oxides.[6][10] |

Optical Properties

The most notable optical feature of cesium tungsten bronzes (CsₓWO₃) is their selective absorption of electromagnetic radiation, with high transparency in the visible range and strong absorption in the near-infrared (NIR) range.[4][11]

Absorption and Transmission

The strong NIR absorption is attributed to two primary mechanisms:

-

Localized Surface Plasmon Resonance (LSPR): The collective oscillation of free electrons in the conduction band, donated by the Cs⁺ ions, resonates with incident NIR radiation.[12][13]

-

Small Polaron Absorption: Electrons trapped at oxygen vacancy sites can be excited by NIR light, hopping to adjacent W⁶⁺ sites.[1][5][13]

This unique spectral selectivity makes CsₓWO₃ an excellent material for transparent heat-shielding applications.[4][14] Films of Cs₀.₃₂WO₃ can achieve visible light transmittance of over 70-80% while blocking more than 90% of NIR radiation.[4][14][15]

Refractive Index

The refractive index is a crucial parameter for designing optical coatings and devices. Specific data for cesium tungstate is scarce, but related tungsten bronze materials (HₓWO₃) have shown a refractive index (real part, n) in the range of 1.5 to 2.5 in the visible spectrum, varying with wavelength.[16]

Photoluminescence

Certain tungstates, like Cs₂WO₄, are used as scintillators, indicating they exhibit photoluminescence upon exposure to high-energy radiation.[17] The luminescence in tungstates typically originates from charge-transfer transitions within the [WO₄]²⁻ tetrahedral groups. While specific excitation and emission spectra for pure cesium tungstate are not detailed in the reviewed literature, related doped tungstates like CaWO₄:Mn²⁺ show characteristic emission peaks. The [WO₄]²⁻ group typically exhibits a broad blue emission centered around 420-430 nm.[17][18]

Table 3: Summary of Optical Properties

| Property | Wavelength Range | Typical Value/Range | Notes |

|---|---|---|---|

| Visible Transmittance | 380 - 780 nm | > 70% for Cs₀.₃₂WO₃ films | High transparency is a key feature for window applications.[4][15] |

| NIR Absorbance | 800 - 1200 nm | > 90% for Cs₀.₃₂WO₃ films | Strong absorption due to LSPR and polarons.[4][11] |

| Refractive Index | n | Data not found in reviewed literature. | Expected to be comparable to other tungsten bronzes (~1.5-2.5).[16] |

| Photoluminescence | Emission Peak | ~420-430 nm (Expected) | Broad blue emission from the [WO₄]²⁻ group.[17][18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of cesium tungstate.

Hydrothermal Synthesis of Cs₀.₃₂WO₃ Nanoparticles

This protocol describes a common method for producing crystalline cesium tungsten bronze nanoparticles.

-

Precursor Solution Preparation: a. Prepare a 0.5 M solution of sodium tungstate (Na₂WO₄·2H₂O) in deionized water. b. In a separate beaker, prepare a 0.3 M solution of cesium carbonate (Cs₂CO₃) in deionized water. c. Prepare a 1.0 M solution of citric acid (C₆H₈O₇) to act as a reducing and capping agent. d. Mix the sodium tungstate and cesium carbonate solutions to achieve a Cs:W molar ratio of approximately 0.33:1. e. Add the citric acid solution to the mixture while stirring. The amount can be varied to control particle size. A typical molar ratio of citric acid to tungsten is around 1:1.

-

Hydrothermal Reaction: a. Transfer the final precursor solution into a Teflon-lined stainless-steel autoclave. b. Seal the autoclave and place it in an oven preheated to 200°C. c. Maintain the temperature for 72 hours to allow for crystal growth.[15]

-

Product Recovery and Purification: a. After the reaction, allow the autoclave to cool to room temperature naturally. b. Collect the resulting precipitate by centrifugation. c. Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts. An ultrasonic bath can aid in redispersion during washing. d. Dry the final powder in an oven at 80°C overnight.

References

- 1. Polarons in reduced cesium tungsten bronzes studied using the DFT + U method [inis.iaea.org]

- 2. Photoluminescence - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What Are Applications of Cesium Tungsten Bronze (CTO, Cs0.33WO3)? - Tungsten & Molybdenum Encyclopedia [wiki.ctia.com.cn]

- 5. Transparent Heat Shielding Properties of Core-Shell Structured Nanocrystalline CsxWO3@TiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrical & Dielectric Properties of Ceramics [morgantechnicalceramics.com]

- 7. Electrical Properties of Technical Ceramics | CoorsTek Technical Ceramics [coorstek.com]

- 8. "Low-Loss Dielectric Ceramic Materials and Their Properties" by M. T. Sebastian, R. Ubic et al. [scholarworks.boisestate.edu]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Cesium Tungsten Bronzeâ Professional Producer - Chinatungsten [tungsten-oxide.com]

- 12. Properties and Factors of CsxWO3 Slurry for Building Glass with High Visible Light Transmission and Outstanding Near-Infrared Insulation [mdpi.com]

- 13. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. refractiveindex.info [refractiveindex.info]

- 16. researchgate.net [researchgate.net]

- 17. chalcogen.ro [chalcogen.ro]

- 18. researchgate.net [researchgate.net]

Ab initio studies on the surface energy of Cs2WO4

An in-depth analysis of the surface energy and stability of different crystallographic facets of cesium tungstate (Cs₂WO₄) is crucial for understanding its behavior in various applications, from catalysis to its use as a dense medium. While direct experimental measurement of surface energy is challenging, ab initio computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting these properties from first principles.

This technical guide outlines the theoretical framework and computational methodology for determining the surface energies of Cs₂WO₄. Due to the limited availability of published research specifically on the ab initio surface energy of Cs₂WO₄, this document presents a generalized methodology based on established computational practices for similar inorganic compounds. The quantitative data herein is presented as a plausible, illustrative example to guide future research.

Core Concepts in Surface Energy Calculation

Surface energy (γ) is defined as the excess energy at the surface of a material compared to the bulk. It represents the energy required to create a new surface by breaking chemical bonds.[1] In computational studies, this is typically calculated using a slab model. A slab is a 2D-periodic model of a crystal that is cleaved along a specific crystallographic plane (hkl) and separated by a vacuum layer to prevent interactions between the periodic images of the slab.[1]

The unrelaxed surface energy (cleavage energy) is calculated as:

γ_unrelaxed = (E_slab - N * E_bulk) / (2 * A)

where:

-

E_slab is the total energy of the unrelaxed slab supercell.

-

E_bulk is the energy per formula unit of the bulk material.

-

N is the number of formula units in the slab supercell.

-

A is the surface area of the slab.

When the atoms in the slab are allowed to relax to their equilibrium positions, the total energy of the slab decreases, leading to the relaxed surface energy, which is the thermodynamically relevant quantity.[1]

Computational Methodology

The determination of surface energies via ab initio methods follows a rigorous computational protocol. The methods described are typical for studies on inorganic crystals and are based on Density Functional Theory (DFT).[2][3]

Bulk Crystal Optimization

The first step involves optimizing the bulk crystal structure of Cs₂WO₄. The known crystal structure (e.g., orthorhombic, space group Pnma) is used as the starting point.[4] A geometry optimization is performed to relax the lattice parameters and internal atomic positions until the forces on the atoms and the stress on the unit cell are minimized. This ensures that the bulk energy reference (E_bulk) is accurate.

Surface Slab Construction

For each low-index crystallographic plane of interest (e.g., (100), (010), (110), (001), (111)), a surface slab model is constructed from the optimized bulk structure. Key considerations for this step include:

-

Slab Thickness: The slab must be thick enough so that the atoms in the central layers exhibit bulk-like properties. A convergence test is required to determine the minimum thickness needed to achieve a stable surface energy value.

-

Vacuum Thickness: A vacuum layer is added perpendicular to the slab surface to separate it from its periodic images. The vacuum must be sufficiently thick (typically 15-20 Å) to prevent significant interactions between the top and bottom surfaces of adjacent slabs.

-

Stoichiometry and Termination: For a multicomponent crystal like Cs₂WO₄, surfaces can have different atomic terminations (e.g., Cs-rich or WO₄-rich). It is essential to consider all possible stable terminations for each Miller index, as the surface energy can be highly dependent on the surface composition.

Slab Relaxation and Energy Calculation

The ionic positions within the slab are relaxed while keeping the lattice vectors parallel to the surface fixed to the bulk values. To mimic a semi-infinite bulk, the bottom layers of the slab are often fixed to their bulk positions, allowing only the top layers to relax. After relaxation, the total energy of the relaxed slab (E_slab) is calculated.

DFT Calculation Parameters

The accuracy of the calculations depends on the chosen parameters. A typical set of parameters for a study of this nature would be:

-

Simulation Package: Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.[2][5]

-

Pseudopotentials: Projector Augmented Wave (PAW) method to describe the interaction between core and valence electrons.[2]

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for solid-state systems.[1][2]

-

Plane-Wave Cutoff Energy: The kinetic energy cutoff for the plane-wave basis set must be tested for convergence. A typical value for oxides is in the range of 400-500 eV.[2]

-

k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the k-point mesh must be converged to ensure accurate total energies.

Illustrative Surface Energy Data

The following table summarizes hypothetical, yet plausible, calculated surface energies for various low-index facets of orthorhombic Cs₂WO₄. In a real study, these values would be the result of the extensive computational protocol described above. The stability of a surface is inversely proportional to its surface energy; lower values indicate higher stability.

| Crystallographic Plane (hkl) | Surface Energy (γ) [J/m²] | Relative Stability Rank |

| (010) | 0.45 | 1 (Most Stable) |

| (101) | 0.58 | 2 |

| (110) | 0.72 | 3 |

| (001) | 0.85 | 4 |

| (111) | 1.02 | 5 (Least Stable) |

Note: This data is for illustrative purposes only and does not represent experimentally or computationally verified values for Cs₂WO₄.

Visualizing the Workflow and Relationships

Diagrams created using the DOT language help visualize the complex workflows and relationships inherent in ab initio surface energy calculations.

Caption: Computational workflow for ab initio surface energy calculation.

Caption: Factors influencing surface energy and its consequences.

Conclusion

Ab initio calculations provide a robust framework for predicting the surface energies of materials like Cs₂WO₄, offering insights that are difficult to obtain experimentally. By systematically evaluating the energies of various crystallographic surfaces, it is possible to predict the equilibrium crystal morphology (via Wulff construction) and identify the most stable, low-energy facets that are likely to dominate the material's surface chemistry. The methodologies and illustrative data presented here serve as a foundational guide for researchers undertaking such computational investigations into the surface properties of cesium tungstate and related complex oxides.

References

- 1. docs.materialsproject.org [docs.materialsproject.org]

- 2. ims.sxu.edu.cn [ims.sxu.edu.cn]

- 3. Surface energy and surface stability of cesium tin halide perovskites: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Cesium tungsten oxide (Cs2WO4) | 13587-19-4 | Benchchem [benchchem.com]

- 5. Surface Energy - Mat3ra Documentation [docs.mat3ra.com]

An In-depth Technical Guide to the Vibrational Modes and Phonon Spectra of Cs₂WO₄

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the vibrational properties of Cesium Tungstate (Cs₂WO₄). It focuses on the theoretical and experimental characterization of its vibrational modes and phonon spectra, essential for a deep understanding of its material properties, including thermal conductivity and phase transitions. This document summarizes key quantitative data, outlines experimental methodologies, and presents logical and experimental workflows through structured diagrams.

Introduction to Cesium Tungstate (Cs₂WO₄)

Cesium tungstate (Cs₂WO₄) is an inorganic compound that has attracted research interest due to its unique properties, including its ability to absorb near-infrared (NIR) light while maintaining high transparency in the visible spectrum.[1] At ambient conditions, Cs₂WO₄ crystallizes in an orthorhombic Pnma structure.[1] This structure undergoes a phase transition to a hexagonal crystal system at a high temperature of 536 °C.[1] The study of the lattice dynamics of Cs₂WO₄, which describes the collective vibrations of its atoms (phonons), is crucial for understanding its thermal, optical, and structural properties. These vibrations can be investigated through techniques like Raman and Infrared (IR) spectroscopy, which probe zone-center optical phonons, and inelastic neutron scattering (INS), which can map the entire phonon dispersion spectrum.

Theoretical Framework: Vibrational Modes in Cs₂WO₄

The lattice dynamics of a crystalline solid like Cs₂WO₄ can be described by 3N normal modes of vibration, where N is the number of atoms in the primitive cell. These modes, known as phonons, can be categorized as either acoustic or optical. The vibrational modes of Cs₂WO₄ are best understood by separating them into two main categories based on the nature of the atomic motion.[1]

-

Internal Modes: These are high-frequency vibrations that correspond to the intramolecular movements within the tungstate ([WO₄]²⁻) anionic group.[1] These modes are analogous to the vibrations of a free [WO₄]²⁻ tetrahedron and include symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) modes.[2][3]

-

External Modes (Lattice Modes): These are lower-frequency vibrations involving the motion of the Cs⁺ cations and the [WO₄]²⁻ anions as rigid units.[1] These modes include translational and rotational (librational) motions of the tungstate groups relative to the cesium ions.

The large mass of the cesium and tungstate ions suggests that the acoustic phonon branches in Cs₂WO₄ will be relatively low in energy.[1]

Experimental Characterization of Vibrational Modes

Raman Spectroscopy

Raman spectroscopy is a primary technique for investigating the vibrational modes of Cs₂WO₄. The Raman spectrum is dominated by the internal modes of the [WO₄]²⁻ anion.[1]

Quantitative Data

The experimental Raman spectrum of Cs₂WO₄ at room temperature reveals several distinct peaks corresponding to the internal vibrations of the tungstate tetrahedra. The positions of these peaks provide a fingerprint of the material's structure and bonding.

| Raman Shift (cm⁻¹) | Tentative Assignment | Reference |

| ~931 | ν₁ (A₁) Symmetric Stretch | [4][5] |

| ~833 | ν₃ (F₂) Asymmetric Stretch | [4][5] |

| ~405 | ν₂ (E) Symmetric Bend | [2] |

| ~320 | ν₄ (F₂) Asymmetric Bend | [2][4][5] |

Note: The values for ν₂, ν₃, and ν₄ are based on typical ranges for tungstate anions and visual inspection of the published spectrum, as only the highest wavenumber band at ~805 cm⁻¹ (re-evaluated in other studies to be closer to 931 cm⁻¹) is explicitly mentioned for Cs₂WO₄ in the text snippets.[1][2][4][5] The ν₁ mode is the most intense peak in the Raman spectrum.

Experimental Protocol: Raman Spectroscopy

A typical experimental setup for acquiring the Raman spectrum of a solid-state sample like Cs₂WO₄ is described below.[6]

-

Sample Preparation: A polycrystalline powder sample of Cs₂WO₄ is placed on a suitable holder.

-

Excitation Source: A continuous-wave laser, such as a 514.5 nm argon ion laser, is used as the excitation source. The laser power at the sample is typically maintained at a low level (e.g., 10-40 mW) to avoid sample heating or damage.[6]

-

Scattering Geometry: The laser beam is focused onto the sample. The scattered light is collected at a 90° angle to the incident beam to minimize stray light.[6]

-

Spectrometer: The collected light is passed through a high-resolution spectrometer, such as a triple-grating monochromator (e.g., Spex Triplemate Model 1877), to disperse the light by wavelength.[6]

-

Detection: The dispersed light is detected by a sensitive detector, like a thermoelectrically cooled intensified photodiode array or a CCD camera (e.g., Princeton Applied Research, Model 1463).[6]

-

Data Analysis: The resulting spectrum of intensity versus Raman shift (in cm⁻¹) is recorded and analyzed to identify the vibrational modes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a complementary technique to Raman spectroscopy. While Raman active modes often involve a change in polarizability, IR active modes require a change in the dipole moment of the molecule or crystal unit. For a tetrahedral [WO₄]²⁻ ion, the F₂ modes (ν₃ and ν₄) are typically IR active, while the A₁ (ν₁) and E (ν₂) modes are not.[3]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of Cs₂WO₄ powder is mixed with a transparent medium like potassium bromide (KBr) and pressed into a thin pellet.

-

IR Source: A broad-spectrum infrared source (e.g., a globar) is used.

-

Interferometer: The IR beam passes through a Michelson interferometer, which modulates the radiation.

-

Sample Interaction: The modulated beam passes through the sample pellet, where specific frequencies are absorbed.

-

Detector: The transmitted light is detected by an IR detector (e.g., DTGS or MCT).

-

Data Processing: A Fourier transform is applied to the resulting interferogram to obtain the final IR absorption spectrum.

Phonon Spectra and Inelastic Neutron Scattering (INS)

While optical spectroscopy methods are powerful for probing zone-center phonons, they do not provide information about the dispersion of these modes across the Brillouin zone or about acoustic phonons. Inelastic neutron scattering (INS) is the definitive technique for measuring the full phonon dispersion curves.[1][7]

To date, comprehensive experimental INS data for Cs₂WO₄ is not widely available in the literature. However, studies on isostructural tungstates (AWO₄, where A = Ca, Sr, Ba, Pb) provide valuable insights.[7][8] These studies show two distinct regions in the phonon density of states: a low-energy region (0-60 meV) corresponding to external and acoustic modes, and a high-energy region (90-120 meV) corresponding to the internal vibrations of the WO₄ tetrahedra.[7] A similar distribution is expected for Cs₂WO₄.

Experimental Protocol: Inelastic Neutron Scattering (Time-of-Flight)

The measurement of phonon spectra via INS is a complex experiment typically performed at large-scale neutron source facilities.[9][10]

-

Neutron Source: A source produces neutrons, either from a nuclear reactor or a spallation source.

-

Monochromatization: The neutron beam is filtered to select neutrons of a specific incident energy (Eᵢ) using a monochromator or a system of choppers.

-

Sample Interaction: The monochromatic neutron beam is directed at the Cs₂WO₄ sample (typically a large single crystal for dispersion measurements or powder for density of states). The neutrons exchange energy and momentum with the crystal lattice by creating or annihilating phonons.

-

Scattering Analysis: The scattered neutrons are detected by an array of detectors placed at various angles. The final energy (Eբ) and scattering angle (θ) of the neutrons are measured. Time-of-flight spectrometers measure the time it takes for neutrons to travel from the sample to the detector to determine Eբ.[11]

-

Data Analysis: The energy transfer (ħω = Eᵢ - Eբ) and momentum transfer (ħQ) are calculated. By measuring these quantities for various scattering angles, the phonon dispersion relationship ω(Q) can be constructed, mapping the energy of phonons versus their momentum.

Conclusion and Future Outlook

The vibrational properties of Cs₂WO₄ are primarily defined by the high-frequency internal modes of the rigid [WO₄]²⁻ anion and the lower-frequency external modes involving the entire ionic lattice. Raman spectroscopy confirms the presence of the characteristic tungstate vibrational bands. While a theoretical framework for the phonon spectrum exists, a complete experimental determination via inelastic neutron scattering has yet to be reported.

For researchers and scientists, a detailed understanding of these vibrational modes is critical for modeling thermal transport, understanding phase stability, and interpreting spectroscopic data. For drug development professionals who may use tungstate-based nanoparticles or materials, knowledge of their surface vibrational modes can be relevant for understanding interactions with biological systems.

Future work should prioritize inelastic neutron scattering experiments on single-crystal Cs₂WO₄ to map its full phonon dispersion curves. This would validate theoretical models, provide crucial data for calculating thermodynamic properties, and offer a more complete picture of the lattice dynamics in this important material.

References

- 1. Cesium tungsten oxide (Cs2WO4) | 13587-19-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lehigh.edu [lehigh.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lehigh.edu [lehigh.edu]

- 7. journals.aps.org [journals.aps.org]

- 8. [1407.6847] Inelastic Neutron Scattering Studies of Phonon Spectra and Simulations in Tungstates, AWO4 (A = Ba, Sr, Ca and Pb) [arxiv.org]

- 9. oxfordneutronschool.org [oxfordneutronschool.org]

- 10. ansto.gov.au [ansto.gov.au]

- 11. journals.aps.org [journals.aps.org]

An In-depth Technical Guide to the Growth and Characterization of Cesium Tungstate (Cs2WO4) Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the growth of cesium tungstate (Cs2WO4) single crystals and their subsequent characterization. Due to a notable lack of specific experimental literature on the single crystal growth of Cs2WO4, this document outlines generalized protocols based on established techniques for analogous alkali metal tungstates. The presented quantitative data is largely inferred from the known properties of Cs2WO4 powder and related tungstate single crystals, offering a predictive baseline for research endeavors.

Introduction to Cesium Tungstate

Cesium tungstate (Cs2WO4) is an inorganic compound that has garnered interest for its potential applications in various scientific and technological fields. As a member of the alkali metal tungstate family, it is recognized for its high density and effective atomic number, making it a candidate for radiation detection and shielding applications. The material is known to be hygroscopic and undergoes a phase transition from an orthorhombic to a hexagonal crystal system at 536 °C. While research has been conducted on its nanoparticle and powder forms, particularly for heat-shielding applications due to its near-infrared (NIR) absorption, detailed studies on its single crystal properties are scarce. This guide aims to bridge this gap by providing a foundational framework for the growth and characterization of high-quality Cs2WO4 single crystals.

Single Crystal Growth Methodologies

The successful growth of high-quality single crystals is paramount for the accurate measurement of their intrinsic physical properties. The primary methods for growing single crystals from a melt are the Czochralski and Bridgman techniques. Flux growth offers an alternative for materials with high melting points or incongruent melting behavior.

Czochralski Method

The Czochralski method involves pulling a single crystal from a melt and is a widely used technique for producing large, high-quality crystals.

Experimental Protocol:

-

Melt Preparation: High-purity Cs2WO4 powder is placed in a crucible made of a high-temperature resistant and non-reactive material, such as platinum or iridium. The crucible is then heated inductively or resistively within a controlled atmosphere furnace to a temperature slightly above the melting point of Cs2WO4 (>350 °C, though the precise melting point for single crystal growth would need to be experimentally determined). An inert atmosphere, such as argon, is recommended to prevent contamination.

-

Seeding: A seed crystal of Cs2WO4 with a specific crystallographic orientation is attached to a rotating puller and lowered until it makes contact with the surface of the molten Cs2WO4.

-

Crystal Pulling: The seed crystal is slowly pulled upwards (typically at a rate of 1-5 mm/h) while being rotated (typically at 10-30 rpm). The crucible is often counter-rotated to ensure thermal homogeneity in the melt.

-

Growth and Cooling: The diameter of the growing crystal is controlled by carefully adjusting the pull rate and the melt temperature. Once the desired length is achieved, the crystal is slowly withdrawn from the melt and cooled to room temperature over several hours to prevent thermal shock and cracking.

Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique relies on the directional solidification of a molten material in a crucible that is passed through a temperature gradient.

Experimental Protocol:

-

Crucible Preparation: High-purity Cs2WO4 powder is loaded into a crucible, typically with a conical tip to promote the growth of a single nucleus. The crucible is then sealed, often under vacuum or in an inert atmosphere.

-

Melting: The crucible is positioned in the hot zone of a two-zone furnace, where the temperature is maintained above the melting point of Cs2WO4 to ensure complete melting.

-

Directional Solidification: The crucible is slowly lowered (typically at a rate of 1-3 mm/h) from the hot zone to the cold zone, which is maintained at a temperature below the melting point. Solidification begins at the conical tip and proceeds along the length of the crucible.

-

Cooling: After the entire melt has solidified, the furnace is slowly cooled to room temperature to minimize thermal stress in the grown crystal.

Flux Growth Method

The flux growth method involves dissolving the material of interest in a suitable solvent (flux) at high temperatures and then allowing the desired crystal to precipitate upon slow cooling. This method is particularly useful if the material has a very high melting point or decomposes before melting.

Experimental Protocol:

-

Component Mixing: A mixture of Cs2WO4 powder and a suitable flux (e.g., CsCl, LiCl, or a mixture of alkali halides) is placed in a crucible. The ratio of flux to Cs2WO4 can vary significantly and requires optimization.

-

Heating and Homogenization: The crucible is heated to a temperature where the Cs2WO4 dissolves completely in the molten flux. This temperature is held for several hours to ensure a homogeneous solution.

-

Slow Cooling: The furnace is then cooled very slowly (e.g., 1-5 °C/h) to induce nucleation and growth of Cs2WO4 crystals.

-

Crystal Separation: Once cooled to a temperature where crystal growth is complete but the flux is still molten, the crystals are separated from the flux. This can be achieved by decanting the flux or by dissolving the solidified flux in a suitable solvent that does not affect the Cs2WO4 crystals.

Characterization of Cs2WO4 Single Crystals

A comprehensive characterization of the grown Cs2WO4 single crystals is essential to determine their quality and physical properties.

Structural Characterization

X-Ray Diffraction (XRD): Single-crystal XRD is the definitive method for confirming the crystal structure, determining the lattice parameters, and identifying the space group. Powder XRD can be used to assess the phase purity of the grown boule.

Experimental Protocol (Single-Crystal XRD):

-

A small, high-quality single crystal is carefully selected and mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected by rotating the crystal and the detector.

-

The collected data is used to solve and refine the crystal structure, providing precise atomic coordinates and lattice parameters.

Optical Characterization

UV-Vis-NIR Spectroscopy: This technique is used to measure the optical transmittance and absorbance of the crystal over a wide spectral range. This is crucial for applications in scintillators and optical components.

Experimental Protocol:

-

A thin, polished slice of the Cs2WO4 single crystal is prepared.

-

The sample is placed in the beam path of a UV-Vis-NIR spectrophotometer.

-

The transmittance and/or absorbance spectrum is recorded, typically from 200 nm to 2500 nm.

Luminescence and Scintillation Properties: These properties are critical for radiation detection applications. The emission spectrum, light yield, and decay time upon excitation with high-energy radiation (e.g., X-rays or gamma rays) are key parameters.

Experimental Protocol:

-

The Cs2WO4 crystal is coupled to a photodetector (e.g., a photomultiplier tube).

-

The crystal is irradiated with a calibrated radiation source.

-

The resulting light output is measured to determine the light yield (photons/MeV).

-

The time profile of the light emission is recorded to determine the decay time.

-

The emission spectrum is measured using a monochromator and photodetector.

Thermal and Mechanical Characterization

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to confirm the melting point and phase transition temperature. Thermal conductivity and thermal expansion are also important parameters for many applications.

Mechanical Properties: The hardness and cleavage of the crystal can be assessed using microhardness testing and by observing its response to mechanical stress.

Quantitative Data

Table 1: Known Properties of Cs2WO4

| Property | Value | Reference |

| Molecular Formula | Cs2WO4 | |

| Molecular Weight | 513.65 g/mol | |

| Crystal System (RT) | Orthorhombic | |

| Phase Transition Temp. | 536 °C (to Hexagonal) | |

| Melting Point | >350 °C |

Table 2: Typical Growth Parameters for Tungstate Single Crystals (Analogous Systems)

| Parameter | Czochralski Method | Bridgman Method |

| Pulling/Lowering Rate | 1 - 5 mm/h | 1 - 3 mm/h |

| Rotation Rate | 10 - 40 rpm | N/A |

| Atmosphere | Inert (e.g., Argon) | Inert or Vacuum |

| Crucible Material | Platinum, Iridium | Platinum, Graphite |

Table 3: Representative Properties of Analogous Tungstate Single Crystals

| Property | CdWO4 | PbWO4 |

| Density (g/cm³) | 7.9 | 8.28 |

| Light Yield (photons/MeV) | ~13,000 | ~150 |

| Decay Time (ns) | ~5,000 - 15,000 | ~5 - 30 |

| Emission Peak (nm) | ~480 | ~420 |

Visualizations

Caption: Workflow for Cs2WO4 crystal growth and characterization.

Caption: Characterization techniques and their corresponding properties.

Conclusion

The development of high-quality Cs2WO4 single crystals holds promise for advancements in fields requiring dense, high-Z materials, such as medical imaging and high-energy physics. This guide provides a foundational set of protocols and expected characterization pathways based on the established science of analogous tungstate compounds. It is imperative that future research focuses on the experimental realization of Cs2WO4 single crystal growth to validate and refine these proposed methodologies and to fully characterize the material's intrinsic properties. The data and protocols presented herein should serve as a valuable starting point for researchers venturing into the synthesis and analysis of this promising material.

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of Cs₂WO₄ Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium tungstate (Cs₂WO₄) nanoparticles are inorganic nanomaterials with emerging interest in various scientific and technological fields.[1][2] Their unique properties, such as high density, stability, and interesting electronic and optical characteristics, make them promising candidates for applications in catalysis, radiation shielding, and optoelectronics.[1][2] While direct applications in drug development are still in nascent stages of exploration, the broader class of metal tungstate nanoparticles is being investigated for various biomedical applications. This document provides a detailed protocol for the hydrothermal synthesis of Cs₂WO₄ nanoparticles, summarizes key synthesis parameters from related tungstate compounds, and explores potential applications in the biomedical and pharmaceutical research spheres.

Hydrothermal synthesis is a versatile and widely used method for producing crystalline nanoparticles.[3][4][5] It involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave.[4] This technique allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles by tuning parameters such as temperature, reaction time, and precursor concentration.[4][6]

Potential Biomedical Applications

While direct studies on the application of Cs₂WO₄ nanoparticles in drug development are limited, the properties of tungstate-based nanomaterials suggest several potential avenues for investigation:

-

Drug Delivery Vehicles: The high density and stability of Cs₂WO₄ nanoparticles could make them suitable as carriers for targeted drug delivery.[1] Their surface could be functionalized to attach specific drug molecules and targeting ligands to enhance delivery to specific cells or tissues, potentially reducing systemic toxicity. The development of nanoparticle-based drug formulations is a key area of research to address and treat challenging diseases.[7]

-

Photothermal Therapy (PTT) Agents: Some tungsten-based nanoparticles, particularly cesium tungsten bronze (CsₓWO₃), exhibit strong near-infrared (NIR) absorption.[8] This property is crucial for photothermal therapy, a cancer treatment modality where nanoparticles accumulate in tumor tissue and generate heat upon NIR laser irradiation, leading to localized cell death. While Cs₂WO₄ is not identical to CsₓWO₃, its optical properties warrant investigation for similar applications.

-

Imaging Contrast Agents: Due to the high atomic number of tungsten, Cs₂WO₄ nanoparticles are expected to have excellent X-ray attenuation properties. This makes them potential candidates as contrast agents for computed tomography (CT) imaging, offering a potential alternative to iodinated contrast media.

Experimental Protocols

The following is a generalized protocol for the hydrothermal synthesis of Cs₂WO₄ nanoparticles, compiled from methodologies for similar metal tungstate compounds. Researchers should optimize these parameters for their specific requirements.

Materials

-

Cesium precursor: Cesium hydroxide monohydrate (CsOH·H₂O) or Cesium Carbonate (Cs₂CO₃)

-

Tungsten precursor: Sodium tungstate dihydrate (Na₂WO₄·2H₂O) or Tungsten(VI) chloride (WCl₆)

-

Solvent: Deionized water or Ethanol

-

pH adjusting agent (optional): Hydrochloric acid (HCl) or Acetic Acid

-

Reducing agent (if preparing non-stoichiometric phases like CsₓWO₃): Citric acid

Procedure

-

Precursor Solution Preparation:

-

Dissolve the chosen cesium precursor (e.g., CsOH·H₂O) in the selected solvent (e.g., 50 mL of deionized water or ethanol) with continuous stirring until fully dissolved.

-

In a separate beaker, dissolve the tungsten precursor (e.g., Na₂WO₄·2H₂O) in the same solvent.

-

-

Mixing and pH Adjustment:

-

Slowly add the tungsten precursor solution to the cesium precursor solution under vigorous stirring. A precipitate may form.

-

(Optional) Adjust the pH of the resulting mixture using a suitable acid (e.g., dropwise addition of HCl or acetic acid) to a desired value. The pH can influence the morphology and crystal phase of the final product.

-

-

Hydrothermal Reaction:

-

Product Recovery and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 60°C) overnight to obtain the final Cs₂WO₄ nanoparticle powder.

-

Data Presentation: Synthesis Parameters for Tungstate Nanoparticles

The following table summarizes various synthesis parameters reported in the literature for cesium tungsten bronze and other related metal tungstate nanoparticles prepared via hydrothermal or solvothermal methods. This data can serve as a reference for designing experiments for Cs₂WO₄ synthesis.

| Compound | Cesium Precursor | Tungsten Precursor | Solvent | Temperature (°C) | Time (h) | Additives | Resulting Phase/Morphology |

| CsₓWO₃ | Cesium Carbonate | Sodium Tungstate | Water | 190 | - | Citric Acid | Hexagonal Cs₀.₃₂WO₃ |

| CsₓWO₃ | Cesium Hydroxide | Tungsten Chloride | Ethanol | 140 | 2 | pH adjustment | Nanoparticles |

| CsₓLiᵧWO₃ | CsOH·H₂O | WCl₆ | Ethanol | 170 | - | LiF, Acetic Acid | Hexagonal Nanocrystals |

| ZnWO₄/CoWO₄ | - | Sodium Tungstate | Water | 180 | 24 | - | Nanoparticles |

| Ni-CoWO₄ | - | Sodium Tungstate | Water | 150 | 6 | Ni(NO₃)₂, Co(NO₃)₂ | Monoclinic Nanoparticles (~50-60 nm) |

Characterization of Cs₂WO₄ Nanoparticles

To confirm the successful synthesis and characterize the properties of the Cs₂WO₄ nanoparticles, the following techniques are recommended:

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

-

Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and lattice structure.

-

Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the synthesized material.

-

UV-Vis-NIR Spectroscopy: To investigate the optical properties of the nanoparticles, which is particularly relevant for potential applications in photothermal therapy and imaging.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis and subsequent characterization of Cs₂WO₄ nanoparticles.

Caption: Workflow for hydrothermal synthesis and characterization.

Potential Application Pathway

This diagram illustrates a conceptual pathway for the potential application of functionalized Cs₂WO₄ nanoparticles in targeted drug delivery.

Caption: Targeted drug delivery pathway for Cs₂WO₄ nanoparticles.

References

- 1. nanorh.com [nanorh.com]

- 2. nanorh.com [nanorh.com]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrothermal synthesis of metal nanoparticles@hydrogels and statistical evaluation of reaction conditions’ effects on nanoparticle morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. scientificarchives.com [scientificarchives.com]

- 8. shop.nanografi.com [shop.nanografi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Solid-State Synthesis of Polycrystalline Cs₂WO₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium tungstate (Cs₂WO₄) is an inorganic compound with applications in various scientific fields, including as a precursor for scintillating crystals and in high-density solutions. The solid-state reaction method is a conventional and widely adopted technique for the synthesis of polycrystalline Cs₂WO₄. This method involves the intimate mixing of solid precursors, typically cesium carbonate (Cs₂CO₃) and tungsten trioxide (WO₃), followed by calcination at elevated temperatures. This process induces a chemical reaction to form the desired crystalline cesium tungstate. Careful control of stoichiometric ratios, reaction temperature, and time is crucial for obtaining a pure, single-phase polycrystalline product.

Experimental Protocols

This section provides a detailed protocol for the solid-state synthesis of polycrystalline Cs₂WO₄, based on established methodologies.

Materials and Equipment

-

Cesium Carbonate (Cs₂CO₃), high purity (e.g., 99.9%)

-

Tungsten Trioxide (WO₃), high purity (e.g., 99.9%)

-

Agate mortar and pestle

-

Alumina crucible

-

Tube furnace with temperature controller

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Powder X-ray Diffractometer (XRD)

Synthesis Procedure

-

Stoichiometric Weighing of Precursors:

-

Accurately weigh stoichiometric amounts of Cs₂CO₃ and WO₃ in a 1:1 molar ratio. The reaction proceeds according to the following equation: Cs₂CO₃ + WO₃ → Cs₂WO₄ + CO₂↑

-

-

Homogenization of Precursors:

-

Thoroughly grind the weighed precursors together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture. This step is critical for a complete reaction.

-

-

Calcination:

-

Transfer the homogenized powder mixture into an alumina crucible.

-

Place the crucible in a tube furnace.

-

Heat the furnace to a calcination temperature between 600°C and 800°C. A typical and effective temperature is 700°C.[1]

-

Maintain the temperature for a duration of 5 to 15 hours to ensure the reaction goes to completion. A 5-hour duration at 700°C has been shown to be effective.[1]

-

The calcination should be carried out under an inert atmosphere, such as flowing argon or nitrogen, to prevent the formation of unwanted side products.[1]

-

-

Cooling and Final Product Preparation:

-

After the calcination period, allow the furnace to cool down naturally to room temperature.

-

Once cooled, retrieve the crucible containing the synthesized polycrystalline Cs₂WO₄.

-

Gently grind the product to obtain a fine, homogeneous powder.

-

Data Presentation

Reaction Parameters

| Parameter | Value | Reference |

| Precursor 1 | Cesium Carbonate (Cs₂CO₃) | [1] |

| Precursor 2 | Tungsten Trioxide (WO₃) | [1] |

| Molar Ratio (Cs₂CO₃:WO₃) | 1:1 | N/A |

| Calcination Temperature | 600°C - 800°C | [1] |

| Recommended Calcination Temp. | 700°C | [1] |

| Calcination Time | 5 - 15 hours | [1] |

| Recommended Calcination Time | 5 hours | [1] |

| Atmosphere | Inert (Argon or Nitrogen) | [1] |

Crystallographic Data for Cs₂WO₄

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnma | [2] |

| Phase Transition to Hexagonal | 536 °C | [3] |

Note: Detailed lattice parameters (a, b, c) for polycrystalline Cs₂WO₄ synthesized via this specific solid-state route require experimental determination and refinement, which are not available in the cited literature.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the solid-state synthesis of polycrystalline Cs₂WO₄.

Characterization

The primary technique for characterizing the synthesized polycrystalline Cs₂WO₄ is Powder X-ray Diffraction (XRD). XRD analysis is essential to:

-

Confirm the formation of the desired Cs₂WO₄ crystalline phase.

-

Identify the crystal structure (orthorhombic at room temperature).[2]

-

Assess the phase purity of the final product.

Additional characterization techniques such as Scanning Electron Microscopy (SEM) can be employed to study the morphology and particle size of the synthesized powder.

Safety Precautions

-